molecular formula C21H17ClFN5O2S B2823762 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 894038-12-1

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No. B2823762
CAS RN: 894038-12-1
M. Wt: 457.91
InChI Key: HDBSNJRMYIHDOS-UHFFFAOYSA-N
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Description

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide” is a compound that falls under the category of heterocyclic compounds, which are known to play significant roles in modern pesticide industry . Compounds containing a pyrazole or pyrazolone nucleus have been reported to show a broad spectrum of biological activity including antimicrobial, anti-cyclooxygenase, anti-convulsant, antitubercular, antitumor, anti-inflammatory, analgesic, antidiabetic, and antipsychotic .


Synthesis Analysis

The synthesis of a series of novel 5-aryl(heteryl)idene- and 5-aminomethylidene derivatives of thiazolo[3,2-b][1,2,4]triazole-6(5 H)-one has been achieved . The synthetic pathway for 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6(5 H)-ones was confirmed using X-ray analysis .


Chemical Reactions Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The structures of the derivatives were confirmed by the 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Anticancer Applications

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit promising anticancer activity . They have been used in drug discovery studies against cancer cells . For instance, 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents, showing promising cytotoxic activity against various human cancer cell lines .

Antimicrobial Applications

1,2,4-Triazole derivatives have been found to possess significant antimicrobial properties . They have been used in the development of new drugs for the treatment of various microbial infections.

Analgesic and Anti-inflammatory Applications

These compounds have also been reported to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new drugs for pain management and the treatment of inflammatory conditions.

Antioxidant Applications

1,2,4-Triazole derivatives have been found to possess antioxidant properties . They can reduce or eliminate free radicals, thereby protecting cells against oxidative damage .

Antiviral Applications

These compounds have also been reported to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.

Enzyme Inhibitor Applications

1,2,4-Triazole derivatives have been found to act as enzyme inhibitors . They have been used in the development of new drugs that target specific enzymes in the body.

Applications in Green Chemistry

1,2,4-Triazole systems have been synthesized using green chemistry conditions, involving ultrasound chemistry and mechanochemistry . This highlights their potential applications in the development of environmentally friendly chemical processes.

8. Applications in Drug Design and Discovery The unique structure and properties of 1,2,4-triazoles make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors , which makes them important scaffolds in drug design and discovery.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-12-2-7-15(10-17(12)23)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-5-14(22)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSNJRMYIHDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

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